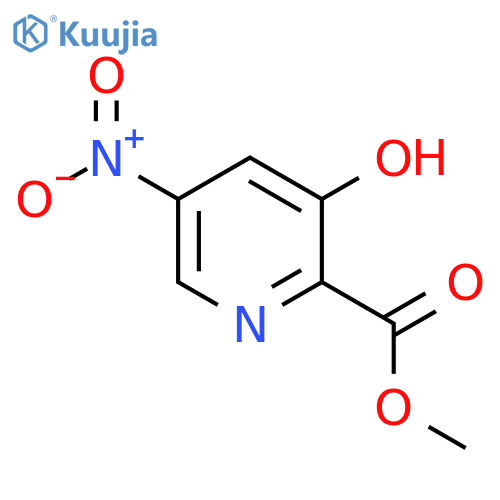Cas no 1806530-53-9 (Methyl 3-hydroxy-5-nitropicolinate)

1806530-53-9 structure
商品名:Methyl 3-hydroxy-5-nitropicolinate
CAS番号:1806530-53-9
MF:C7H6N2O5
メガワット:198.13294172287
CID:4906638
Methyl 3-hydroxy-5-nitropicolinate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-hydroxy-5-nitropicolinate
-
- インチ: 1S/C7H6N2O5/c1-14-7(11)6-5(10)2-4(3-8-6)9(12)13/h2-3,10H,1H3
- InChIKey: NYDKYLWAORUHCH-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(=CN=C1C(=O)OC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 105
Methyl 3-hydroxy-5-nitropicolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004798-500mg |
Methyl 3-hydroxy-5-nitropicolinate |
1806530-53-9 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
| Alichem | A029004798-250mg |
Methyl 3-hydroxy-5-nitropicolinate |
1806530-53-9 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029004798-1g |
Methyl 3-hydroxy-5-nitropicolinate |
1806530-53-9 | 95% | 1g |
$2,837.10 | 2022-03-31 |
Methyl 3-hydroxy-5-nitropicolinate 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1806530-53-9 (Methyl 3-hydroxy-5-nitropicolinate) 関連製品
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
